molecular formula C20H35NO3 B163808 N-linoleoylglycine CAS No. 2764-03-6

N-linoleoylglycine

Cat. No.: B163808
CAS No.: 2764-03-6
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-HZJYTTRNSA-N
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Description

Linoleoyl glycine: (CAS No. 2764-03-6) belongs to the class of N-acylamides . It is a modified polyunsaturated fatty acid derived from linoleoyl ethanolamide . This compound is structurally related to arachidonyl glycine and anandamide (AEA). Arachidonyl glycine, produced in mammalian skin, spinal cord, and brain, shares similarities with AEA and has reported analgesic activities in animal experiments .

Preparation Methods

Synthetic Routes::

    Linoleoyl glycine: can be synthesized through amidation reactions between linoleic acid and glycine. The reaction involves the condensation of the carboxylic acid group of linoleic acid with the amino group of glycine.

  • The synthetic route typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the amidation process.
Industrial Production::
  • While there isn’t a specific industrial-scale production method for linoleoyl glycine, it can be prepared in the laboratory using the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity::

    Linoleoyl glycine: may undergo various chemical reactions, including:

  • Common reagents and conditions:

      Hydrolysis: Acidic or basic conditions.

      Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).

      Conjugation: Enzymes or chemical catalysts.

Major Products::
  • Hydrolysis yields linoleic acid and glycine .
  • Oxidation may lead to various oxidized derivatives of linoleic acid.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N-linoleoylglycine is its role as an anti-inflammatory agent . Research indicates that NLGly can significantly reduce leukocyte migration in various models of inflammation. In a study utilizing a mouse peritonitis model, NLGly demonstrated effective anti-inflammatory activity at doses as low as 0.3 mg/kg when administered orally in safflower oil. The compound was shown to stimulate the production of 15-deoxy-Δ13,14-PGJ2, an inflammation-resolving eicosanoid, from macrophages and macrophage-like RAW cells in vitro .

Key Findings:

  • Effective Dose : 0.3 mg/kg in mouse models.
  • Mechanism : Increases levels of anti-inflammatory eicosanoids.
  • Comparative Efficacy : Rank order of anti-inflammatory action: N-linoleoyl-D-alanine > this compound > N-arachidonylglycine .

Neurological Applications

This compound has also been implicated in several neurological processes due to its interaction with G-protein coupled receptors (GPCRs). Specifically, it activates orphan receptors such as GPR132 and GPR18, which are involved in nociception and inflammation regulation . This receptor activity suggests potential applications in pain management and neuroprotection.

Case Studies:

  • GPR132 Activation : NLGly and similar compounds were found to activate GPR132 effectively, indicating their relevance in modulating inflammatory responses in neurological contexts .
  • Endocannabinoid System Interaction : Deletion studies on cannabinoid hydrolyzing enzymes revealed that NLGly levels increased in specific brain regions, suggesting its role in modulating endocannabinoid signaling pathways .

Biosynthesis and Metabolism

Research into the biosynthesis of this compound has shown that it may serve as a metabolic precursor to other bioactive lipids. The synthesis involves conjugation of fatty acids to glycine, facilitated by enzymes such as glycine N-acyltransferases. Understanding its metabolic pathways could lead to insights into its physiological roles and therapeutic potentials .

Mechanism of Action

The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.

Comparison with Similar Compounds

While linoleoyl glycine shares structural features with arachidonyl glycine and anandamide, its distinct properties set it apart. Further exploration of related compounds could reveal additional unique features.

Biological Activity

N-linoleoylglycine (NLGly) is a member of the N-acyl amino acids family, which has garnered attention for its diverse biological activities, particularly in inflammatory processes and cellular signaling. This article explores the pharmacological properties of NLGly, its mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C20H35NO3
  • Molecular Weight : 345.5 g/mol
  • CAS Number : 6433346

NLGly is an N-acyl derivative of glycine, where linoleic acid is the acyl group. This structural configuration allows it to interact with various biological receptors, influencing cellular responses.

NLGly exhibits its biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), notably GPR132. Research indicates that NLGly acts as an agonist for GPR132, which is implicated in various physiological processes including inflammation, nociception, and immune responses.

Activation of GPR132

  • Agonist Activity : NLGly has been shown to activate GPR132 in both human and rodent models, with a reported pEC50pEC_{50} value of approximately 5.8 ± 0.08 in yeast assays .
  • Inhibition of Leukocyte Migration : In vivo studies using mouse models demonstrated that oral administration of NLGly significantly reduced leukocyte migration in peritonitis assays, suggesting its potential as an anti-inflammatory agent .

Anti-Inflammatory Activity

NLGly's anti-inflammatory properties are primarily attributed to its ability to stimulate the production of prostaglandins, particularly 15-deoxy-Δ12,14-PGJ2 (PGJ), from macrophages. This eicosanoid plays a crucial role in resolving inflammation .

  • Stimulation of PGJ Production : Research indicates that NLGly robustly stimulates PGJ production across a concentration range of 0.5 to 10 μM, demonstrating comparable potency to other known eicosanoid mediators .

Interaction with Other Receptors

Besides GPR132, NLGly may also interact with other receptors involved in lipid signaling pathways. These interactions can modulate various physiological responses, including pain perception and immune function.

Data Summary

The following table summarizes key pharmacological data regarding this compound:

Ligand Receptor pEC50 (n) Emax (%)
This compoundGPR1325.8 ± 0.08 (3)84 ± 6
N-palmitoylglycineGPR1326.2 ± 0.16 (7)100
9-HODEGPR1325.9 ± 0.14 (4)91 ± 8

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • Peritonitis Model : In a mouse model, NLGly was administered orally, leading to a significant reduction in leukocyte migration during inflammatory responses .
  • Macrophage Activation : In vitro experiments demonstrated that NLGly stimulates macrophages to produce anti-inflammatory eicosanoids like PGJ, highlighting its role in modulating immune responses .
  • Comparative Analysis : Studies comparing different N-acylglycines revealed that while N-arachidonoyl glycine (NAGly) had higher potency in certain assays, NLGly maintained significant biological activity without compromising efficacy when reducing inflammation .

Properties

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the known mechanism of action for N-linoleoylglycine?

A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.

Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?

A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.

Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?

A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.

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